(3-Chloro-4-fluoro-phenylethynyl)-trimethyl-silane
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Overview
Description
(3-Chloro-4-fluoro-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-chloro-4-fluorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
3-Chloro-4-fluorophenylacetylene+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenylethynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of substituted phenylethynyl derivatives.
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of phenyl alkanes or alkenes.
Scientific Research Applications
(3-Chloro-4-fluoro-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluoro-phenylethynyl)-phenylamine
- 1-(3-Chloro-4-fluoro-phenylethynyl)-cyclohexanol
Uniqueness
(3-Chloro-4-fluoro-phenylethynyl)-trimethyl-silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H12ClFSi |
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Molecular Weight |
226.75 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3 |
InChI Key |
PXGQYACFIFZUBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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